molecular formula C15H20ClNO3S B2510558 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide CAS No. 2320227-01-6

2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Cat. No.: B2510558
CAS No.: 2320227-01-6
M. Wt: 329.84
InChI Key: CEDAZKKVZUYYHD-UHFFFAOYSA-N
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Description

2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a chemical compound with a complex structure that includes a benzamide core, a thiopyran ring, and a hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene and a sulfur source, under acidic or basic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Benzamide Core: The final step involves the coupling of the thiopyran derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethoxy group can undergo oxidation to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxyethoxy group could facilitate binding to hydrophilic sites, while the thiopyran ring might interact with hydrophobic regions. The benzamide core could be involved in hydrogen bonding or π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methylbenzyl)benzamide: Similar structure but lacks the thiopyran and hydroxyethoxy groups.

    N-(4-(2-hydroxyethoxy)phenyl)benzamide: Contains the hydroxyethoxy group but lacks the thiopyran ring.

Uniqueness

2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the thiopyran ring and hydroxyethoxy group distinguishes it from other benzamide derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

2-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c16-13-4-2-1-3-12(13)14(19)17-11-15(20-8-7-18)5-9-21-10-6-15/h1-4,18H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDAZKKVZUYYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC=CC=C2Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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